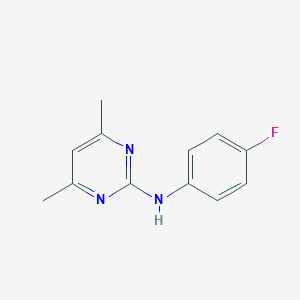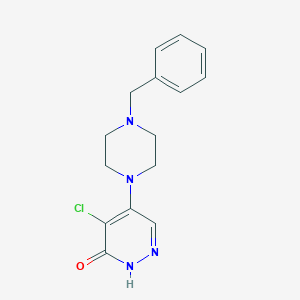![molecular formula C15H18N2O3S2 B284161 N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B284161.png)
N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide, also known as PTAP, is a chemical compound that has been extensively studied for its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, proliferation, and survival. N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has been shown to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and physiological effects:
N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis and cell cycle arrest, the improvement of insulin sensitivity and glucose metabolism, and the protection against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide in lab experiments is its specificity for certain signaling pathways, which allows for targeted inhibition of specific cellular processes. However, one limitation of using N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide is its potential toxicity, which can vary depending on the concentration and duration of exposure.
Orientations Futures
There are several future directions for N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide research, including the development of more potent and selective N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide analogs, the investigation of N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide in combination with other therapeutic agents, and the exploration of N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide in different disease models. Additionally, further research is needed to fully understand the mechanism of action of N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide and its potential therapeutic applications.
In conclusion, N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide is a chemical compound that has shown promise as a potential therapeutic agent in a variety of diseases. Its specificity for certain signaling pathways and its ability to inhibit cell growth and proliferation make it an attractive target for further research. However, its potential toxicity and the need for further understanding of its mechanism of action highlight the importance of continued investigation in this field.
Méthodes De Synthèse
N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide can be synthesized using a multi-step process that involves the reaction of 4-aminobenzenesulfonamide with propylamine and thienylacetic acid. The resulting compound is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has been studied for its potential therapeutic effects in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has been shown to improve insulin sensitivity and glucose metabolism. In neurodegenerative disorder research, N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has been shown to protect against oxidative stress and inflammation.
Propriétés
Formule moléculaire |
C15H18N2O3S2 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
N-[4-(propylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C15H18N2O3S2/c1-2-9-16-22(19,20)14-7-5-12(6-8-14)17-15(18)11-13-4-3-10-21-13/h3-8,10,16H,2,9,11H2,1H3,(H,17,18) |
Clé InChI |
XBUNGFQXMKMPCG-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CS2 |
SMILES canonique |
CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[piperidin-1-yl(pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide](/img/structure/B284078.png)
![4-fluoro-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B284085.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B284088.png)
![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2,6-dimethoxybenzoate](/img/structure/B284089.png)
![N-(2,6-diethylphenyl)-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B284090.png)
![2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-fluorophenyl)acetamide](/img/structure/B284093.png)

![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate](/img/structure/B284097.png)

![4-chloro-5-[(3-hydroxypropyl)amino]-3(2H)-pyridazinone](/img/structure/B284099.png)
![4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester](/img/structure/B284101.png)

![N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284107.png)